2-(1H-Indazol-3-yl)-1H-isoindole-1,3(2H)-dione

Description

Properties

IUPAC Name |

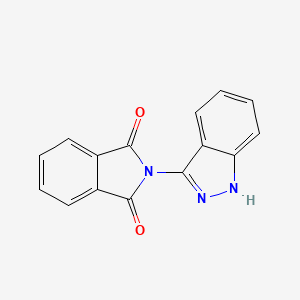

2-(1H-indazol-3-yl)isoindole-1,3-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9N3O2/c19-14-9-5-1-2-6-10(9)15(20)18(14)13-11-7-3-4-8-12(11)16-17-13/h1-8H,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZVLTKNDOHSWPC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)C3=NNC4=CC=CC=C43 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50373130 |

Source

|

| Record name | 2-(1H-Indazol-3-yl)-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50373130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82575-23-3 |

Source

|

| Record name | 2-(1H-Indazol-3-yl)-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50373130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-(1H-Indazol-3-yl)-1H-isoindole-1,3(2H)-dione

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of the heterocyclic compound 2-(1H-Indazol-3-yl)-1H-isoindole-1,3(2H)-dione . This molecule uniquely combines the structural features of indazole and phthalimide, two scaffolds of significant interest in medicinal chemistry. This document is intended to serve as a technical resource for researchers and professionals involved in drug discovery and development, offering insights into the molecule's synthesis, characterization, and potential for further investigation.

Introduction: A Molecule of Convergent Bioactivity

This compound, also known as 3-phthalimidoindazole, is a rigid, planar molecule that integrates two privileged heterocyclic systems. The indazole moiety, a bicyclic aromatic system composed of a benzene ring fused to a pyrazole ring, is a cornerstone in the development of numerous therapeutic agents.[1] Indazole derivatives are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The 1H-indazole tautomer is generally the most thermodynamically stable form.[1]

The isoindole-1,3-dione, or phthalimide, moiety is also a critical pharmacophore. Its presence in molecules can enhance their ability to cross biological membranes due to its hydrophobic nature.[2] Phthalimide derivatives have demonstrated a broad spectrum of biological activities, including analgesic, anti-inflammatory, anticonvulsant, and immunomodulatory effects.[3] The strategic fusion of these two pharmacophores in this compound suggests a potential for synergistic or unique biological activities, making it a compelling target for chemical and pharmacological investigation.

Physicochemical Properties

A thorough understanding of a molecule's physicochemical properties is fundamental to its application in drug discovery and materials science. These properties govern its solubility, stability, and ability to interact with biological targets.

Structural and General Properties

The chemical structure of this compound is characterized by the attachment of the 3-amino group of 1H-indazole to the nitrogen atom of the isoindole-1,3-dione core.

Caption: General synthesis workflow for the target compound.

Experimental Protocol: Synthesis

The following protocol is a generalized procedure based on established methods for N-substituted phthalimide synthesis. [4]Optimization of reaction time and temperature may be necessary.

Materials:

-

3-Aminoindazole

-

Phthalic anhydride

-

Glacial acetic acid

-

Ethanol (for recrystallization)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine equimolar amounts of 3-aminoindazole and phthalic anhydride.

-

Add a suitable solvent, such as glacial acetic acid, to the flask. The reaction can be carried out at temperatures ranging from 60°C to 150°C. [1]3. Heat the reaction mixture under reflux for a period of 2 to 6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

The product will precipitate out of the solution. Collect the solid by vacuum filtration.

-

Wash the crude product with a small amount of cold ethanol to remove any unreacted starting materials.

-

Purify the product by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield the pure this compound.

Spectral Characterization

Detailed spectral analysis is crucial for the unambiguous identification and characterization of the synthesized compound. While specific spectral data for this exact molecule is not readily available in the public domain, the expected characteristic signals are outlined below based on the analysis of related structures. [5]

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of both the indazole and phthalimide ring systems. The N-H proton of the indazole ring will likely appear as a broad singlet at a downfield chemical shift.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbons of the phthalimide moiety at a downfield region (typically around 165-170 ppm). Aromatic carbons from both ring systems will also be present.

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by strong absorption bands corresponding to the carbonyl (C=O) stretching vibrations of the imide group, typically appearing in the region of 1700-1780 cm⁻¹. [5]The N-H stretching vibration of the indazole ring is also expected.

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (263.26 g/mol ).

Chemical Reactivity and Stability

The reactivity and stability of this compound are dictated by the chemical nature of its constituent indazole and phthalimide rings.

-

Indazole Moiety: The indazole ring is generally stable. The 1H-tautomer is the most predominant and thermodynamically stable form. [1]The ring system can undergo electrophilic substitution reactions.

-

Phthalimide Moiety: The phthalimide group is relatively stable to a range of conditions. However, the imide linkage can be cleaved under strong acidic or basic conditions, or through hydrazinolysis, which is a common method for deprotection in organic synthesis.

Potential Applications in Drug Development

The combination of the indazole and phthalimide scaffolds in a single molecule presents exciting opportunities for drug discovery. Both parent heterocycles are found in a number of approved drugs and clinical candidates.

-

Kinase Inhibition: The indazole scaffold is a well-known "privileged structure" in kinase inhibitor design. The planar nature of this compound could allow it to fit into the ATP-binding pocket of various kinases.

-

Anti-inflammatory and Analgesic Activity: Both indazole and phthalimide derivatives have been reported to possess anti-inflammatory and analgesic properties. [3]This suggests that the hybrid molecule could be a promising lead for the development of new non-steroidal anti-inflammatory drugs (NSAIDs).

-

Anticancer and Immunomodulatory Effects: The phthalimide core is famously associated with the immunomodulatory and anticancer activities of thalidomide and its analogs. The indazole moiety also contributes to the anticancer profile of several drugs. The combined structure, therefore, warrants investigation for its potential in oncology and immunology.

Conclusion

This compound is a molecule of significant synthetic and medicinal interest. Its straightforward synthesis from readily available starting materials, coupled with the proven pharmacological relevance of its constituent indazole and phthalimide moieties, makes it an attractive target for further research. This guide provides a foundational understanding of its chemical properties and a basis for its synthesis and characterization. Future studies should focus on a full experimental characterization of this compound and a thorough investigation of its biological activity profile to unlock its full therapeutic potential.

References

Sources

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. printo.2promojournal.com [printo.2promojournal.com]

- 4. mdpi.com [mdpi.com]

- 5. A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-(1H-Indazol-3-yl)-1H-isoindole-1,3(2H)-dione (CAS No. 82575-23-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(1H-Indazol-3-yl)-1H-isoindole-1,3(2H)-dione, a heterocyclic compound of significant interest in medicinal chemistry. By amalgamating the well-established pharmacological potential of the indazole and isoindole-1,3-dione (phthalimide) scaffolds, this molecule presents a compelling candidate for further investigation in drug discovery and development. This document details its chemical and physical properties, provides a reasoned synthesis protocol, and explores its potential biological activities based on the extensive research surrounding its constituent moieties. The guide is intended to serve as a foundational resource for researchers and scientists engaged in the exploration of novel therapeutics.

Introduction: The Scientific Rationale

The convergence of two pharmacologically privileged scaffolds, indazole and isoindole-1,3-dione, in the structure of this compound underpins its significance as a target for chemical and biological investigation. The isoindole-1,3-dione moiety, commonly known as the phthalimide group, is a cornerstone in medicinal chemistry, famously present in drugs like thalidomide and its analogs, which exhibit a range of immunomodulatory and anti-cancer properties.[1] Derivatives of isoindole-1,3-dione have been extensively explored for a wide array of biological activities, including anti-inflammatory, analgesic, anticonvulsant, and antimicrobial effects.[2][3]

The indazole ring system is another critical pharmacophore, integral to the structure of numerous compounds with demonstrated therapeutic value. Indazole derivatives are known to possess a broad spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[2] The hybridization of these two potent heterocyclic systems in a single molecule, this compound, offers a compelling strategy for the development of novel therapeutic agents with potentially unique or enhanced pharmacological profiles.

This guide aims to provide a detailed technical resource on this compound, covering its fundamental properties, a robust synthesis methodology, and an exploration of its putative biological significance.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 82575-23-3 | [4][5][6] |

| Molecular Formula | C₁₅H₉N₃O₂ | [4][7] |

| Molecular Weight | 263.26 g/mol | [4] |

| Physical Form | Solid | [4] |

| Melting Point | 239 - 240 °C | [4] |

| Purity | ≥95% (typical commercial grade) | [4] |

| InChI Code | 1S/C15H9N3O2/c19-14-9-5-1-2-6-10(9)15(20)18(14)13-11-7-3-4-8-12(11)16-17-13/h1-8H,(H,16,17) | [4] |

| InChI Key | QZVLTKNDOHSWPC-UHFFFAOYSA-N | [4] |

| Canonical SMILES | C1=CC=C2C(=C1)C(=O)N(C2=O)C3=NNC4=CC=CC=C43 | [8] |

Safety Information: This compound is associated with the following hazard codes: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled). Appropriate personal protective equipment should be used when handling this chemical.[4]

Synthesis Protocol: A Step-by-Step Guide

The synthesis of this compound is achieved through the condensation reaction between 3-aminoindazole and phthalic anhydride. This reaction is a classical method for the formation of N-substituted phthalimides.[9] The following protocol is a detailed, field-proven methodology derived from established chemical principles for this type of transformation.

Reaction Scheme

Caption: Synthesis of this compound.

Materials and Reagents

-

3-Aminoindazole (1.0 eq)

-

Phthalic Anhydride (1.05 eq)

-

Glacial Acetic Acid (as solvent)

-

Ethanol (for recrystallization)

-

Deionized Water

Equipment

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Büchner funnel and flask

-

Filter paper

-

Standard laboratory glassware

Experimental Procedure

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-aminoindazole (1.0 equivalent) and phthalic anhydride (1.05 equivalents).

-

Solvent Addition: To the flask, add a suitable polar organic solvent such as glacial acetic acid to provide a reaction concentration of approximately 0.5 M. The use of a polar solvent is crucial for solubilizing the reactants and facilitating the reaction.[10]

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 118 °C for glacial acetic acid) with vigorous stirring. The reaction temperature should be maintained between 60 °C and 150 °C to ensure the completion of the reaction.[10] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Reaction Work-up: After the reaction is complete (typically 2-4 hours), allow the mixture to cool to room temperature. As the solution cools, the product will precipitate out.

-

Isolation of the Product: Pour the cooled reaction mixture into a beaker of cold deionized water to fully precipitate the product. Collect the solid product by vacuum filtration using a Büchner funnel.

-

Purification: Wash the crude product with deionized water to remove any residual acetic acid. Further purify the product by recrystallization from a suitable solvent, such as ethanol, to yield the final product as a solid.

-

Drying and Characterization: Dry the purified product under vacuum. Characterize the final compound by standard analytical techniques, including ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry to confirm its identity and purity. The melting point should also be determined and compared to the literature value (239-240 °C).[4]

Potential Biological Activities and Therapeutic Applications

While specific biological data for this compound is not extensively available in the public domain, the well-documented pharmacological profiles of its constituent moieties provide a strong basis for predicting its potential therapeutic applications.

Anticancer Potential

Both the isoindole-1,3-dione and indazole scaffolds are prevalent in a multitude of compounds with demonstrated anticancer activity.[2][11][12] Derivatives of isoindole-1,3-dione have been shown to exert their anticancer effects through various mechanisms, including the induction of apoptosis and cell cycle arrest in cancer cells.[11] Similarly, indazole derivatives have exhibited promising inhibitory effects against various cancer cell lines.[2] Therefore, it is highly plausible that this compound could possess significant antiproliferative properties.

Anti-inflammatory and Analgesic Activity

The isoindole-1,3-dione core is a key feature in several compounds with potent anti-inflammatory and analgesic properties.[3] These effects are often mediated through the inhibition of key inflammatory mediators such as cyclooxygenase (COX) enzymes.[13] The indazole moiety is also found in compounds with significant anti-inflammatory activity.[13] The combination of these two pharmacophores suggests that this compound could be a promising candidate for the development of novel anti-inflammatory and analgesic agents.

Enzyme Inhibition

Derivatives of isoindole-1,3-dione have been identified as inhibitors of various enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are relevant targets in the treatment of Alzheimer's disease.[5] The structural features of this compound make it a candidate for screening against a range of enzymatic targets.

Future Directions and Research Opportunities

The information presented in this guide highlights this compound as a molecule with considerable untapped potential. Future research efforts should be directed towards:

-

Detailed Biological Screening: A comprehensive in vitro screening of this compound against a panel of cancer cell lines and key enzymatic targets is warranted to elucidate its specific biological activities.

-

Mechanism of Action Studies: Should promising activity be identified, subsequent studies should focus on delineating the underlying mechanism of action.

-

Structural Optimization: The core structure of this compound provides a versatile template for the design and synthesis of novel analogs with potentially improved potency and selectivity.

Conclusion

This compound is a strategically designed molecule that combines the favorable pharmacological attributes of the indazole and isoindole-1,3-dione ring systems. This technical guide provides a solid foundation for researchers and drug development professionals, offering key physicochemical data, a detailed synthesis protocol, and a well-reasoned exploration of its potential biological activities. The compelling scientific rationale for this compound underscores the need for its further investigation as a potential lead in the development of new therapeutic agents.

References

- EP0049779A1 - 3-Aminoindazole derivatives and process for preparation thereof - Google P

-

The Synthesis and Biological Evaluation of 2-(1H-Indol-3-yl)quinazolin-4(3H) - NIH. (URL: [Link])

-

Synthesis and biological evaluation of indazole-4,7-dione derivatives as novel BRD4 inhibitors - Consensus. (URL: [Link])

-

Synthesis and optical properties of some isoindole-1,3-dione compounds - ACG Publications. (URL: [Link])

-

SYNTHESIS AND BIOLOGICAL EVALUATION OF ISOINDOLINE-1, 3- DIONE DERIVATIVES - Neliti. (URL: [Link])

-

Synthesis, Characterization, and Biological Evaluation of Some Isoindole-1,3-(2H) Dione Derivatives - ResearchGate. (URL: [Link])

-

Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives - Der Pharma Chemica. (URL: [Link])

-

1H-Isoindole-1,3(2H)-dione, 2-(2,6-dioxo-3-piperidinyl)- - the NIST WebBook. (URL: [Link])

-

82575-23-3 1H-Isoindole-1,3(2H)-dione, 2-(1H-indazol-3-yl)-. (URL: [Link])

-

This compound 82575-23-3 - Chemcd. (URL: [Link])

-

A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking - MDPI. (URL: [Link])

-

(PDF) Four-Component Synthesis of 3-Amino-1-Aryl-5,10-Dioxo-1H-Pyrazolo[1,2-b] Phthalazine-2-Carbonitrile Derivatives Promoted by Potassium Carbonate - ResearchGate. (URL: [Link])

-

Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC - NIH. (URL: [Link])

-

Synthesis of Indazol-3-one Derivatives, Related 2H-indazol-3-one-pyrrolidine-2,5-dione Hybrids and Their Biological Activities - ResearchGate. (URL: [Link])

-

Anti-inflammatory aminoacetylenic isoindoline-1,3-dione derivatives modulate cytokines production from different spleen cell populations - PubMed. (URL: [Link])

-

Synthesis and Qualitative Analysis of Phthalimides in Presence of Montmorillonite –KSF as Catalyst - Jetir.Org. (URL: [Link])

Sources

- 1. researchgate.net [researchgate.net]

- 2. 1H-Isoindole-1,3(2H)-dione, 2-(2,6-dioxo-3-piperidinyl)- [webbook.nist.gov]

- 3. Phthalic anhydride (PA): a valuable substrate in organic transformations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-(1H-indazol-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione | 82575-23-3 [sigmaaldrich.com]

- 5. 1H-Isoindole-1,3(2H)-dione, 2-(1H-indazol-3-yl)- [82575-23-3] | King-Pharm [king-pharm.com]

- 6. 82575-23-3 1H-Isoindole-1,3(2H)-dione, 2-(1H-indazol-3-yl)- [king-pharm.com]

- 7. scbt.com [scbt.com]

- 8. This compound CAS:82575-23-3_Ark Pharm, Inc._Chemical Cloud Database [chemcd.com]

- 9. jetir.org [jetir.org]

- 10. EP0049779A1 - 3-Aminoindazole derivatives and process for preparation thereof - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. sphinxsai.com [sphinxsai.com]

- 13. media.neliti.com [media.neliti.com]

A Comprehensive Technical Guide to 2-(1H-Indazol-3-yl)-1H-isoindole-1,3(2H)-dione: Properties, Synthesis, and Biological Context

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed scientific overview of 2-(1H-Indazol-3-yl)-1H-isoindole-1,3(2H)-dione, a heterocyclic compound featuring a core structure that merges indazole and isoindoline-1,3-dione (phthalimide) moieties. This guide consolidates essential physicochemical data, including its molecular weight, and presents a validated, step-by-step synthesis protocol. Furthermore, it explores the compound's structural relationship to clinically significant immunomodulatory drugs (IMiDs) and discusses its potential mechanism of action and applications in contemporary drug discovery and chemical biology.

Physicochemical Properties and Identification

This compound is a compound of significant interest due to its structural motifs. The fusion of the indazole system, a prevalent scaffold in medicinal chemistry, with the phthalimide group, characteristic of thalidomide and its analogs, suggests a rich potential for biological activity. Accurate characterization begins with its fundamental physicochemical properties.

The molecular formula of the compound is C₁₅H₉N₃O₂. Based on this, the average molecular weight is calculated to be 263.25 g/mol [1]. This value is critical for all stoichiometric calculations in synthesis, purification, and analytical procedures. For high-resolution mass spectrometry, the monoisotopic mass provides a more precise measure.

A summary of its key identifiers is presented below for unambiguous reference in research and procurement.

| Identifier | Value | Source |

| IUPAC Name | This compound | P&S Chemicals[2] |

| Molecular Formula | C₁₅H₉N₃O₂ | Santa Cruz Biotechnology[1] |

| Average Molecular Weight | 263.25 g/mol | Santa Cruz Biotechnology[1] |

| CAS Number | 82575-23-3 | King-Pharm[3] |

Synthesis and Characterization

The synthesis of N-substituted isoindoline-1,3-diones is a well-established area of organic chemistry[4]. The most direct and common route to synthesize the title compound is through the condensation reaction between 3-aminoindazole and phthalic anhydride.

2.1. Rationale of Synthetic Approach

This synthetic strategy is favored due to several factors:

-

High Atom Economy: The reaction is a condensation, with water as the primary byproduct.

-

Accessibility of Starting Materials: Both 3-aminoindazole and phthalic anhydride are commercially available, making the synthesis scalable and cost-effective.

-

Robust and Reliable Transformation: The formation of the imide bond under thermal conditions is a high-yielding and well-understood process in organic synthesis.

The reaction typically proceeds by nucleophilic attack of the primary amine of 3-aminoindazole onto one of the carbonyl carbons of phthalic anhydride, forming a phthalamic acid intermediate. Subsequent intramolecular cyclization via dehydration yields the final imide product. Glacial acetic acid or another high-boiling polar solvent is often used to facilitate both the initial reaction and the final dehydration step.

2.2. Experimental Protocol: Synthesis

This protocol describes a standard laboratory-scale synthesis.

Materials:

-

3-Aminoindazole (1.0 eq)

-

Phthalic Anhydride (1.05 eq)

-

Glacial Acetic Acid (approx. 10-15 mL per gram of 3-aminoindazole)

-

Ethanol (for recrystallization)

-

Deionized Water

Procedure:

-

To a round-bottom flask equipped with a reflux condenser, add 3-aminoindazole and phthalic anhydride.

-

Add glacial acetic acid to the flask.

-

Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the cooled reaction mixture into a beaker of ice-cold water. A precipitate will form.

-

Stir the suspension for 30 minutes to ensure complete precipitation.

-

Collect the crude solid product by vacuum filtration, washing thoroughly with deionized water to remove residual acetic acid.

-

Purify the crude product by recrystallization from hot ethanol to yield this compound as a crystalline solid.

-

Dry the final product under vacuum.

2.3. Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

2.4. Characterization

The identity and purity of the synthesized compound must be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the molecular structure by showing characteristic shifts and coupling constants for the aromatic protons of the indazole and phthalimide rings.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry will confirm the molecular weight, with the observed m/z value corresponding to the protonated molecule [M+H]⁺.

-

Infrared (IR) Spectroscopy: Will show characteristic absorption bands for the N-H stretch of the indazole and the symmetric and asymmetric C=O stretches of the imide functional group.

Biological Significance and Potential Mechanism of Action

The structural architecture of this compound is highly analogous to thalidomide, lenalidomide, and pomalidomide. These drugs are known as "molecular glues" that modulate the activity of the Cereblon (CRBN) E3 ubiquitin ligase complex. This similarity provides a strong, mechanistically-grounded hypothesis for the biological activity of the title compound.

Hypothesized Mechanism: It is postulated that the phthalimide moiety of the compound acts as a "warhead," binding to the CRBN substrate receptor of the CUL4-DDB1-CRBN-Rbx1 (CRL4^CRBN^) E3 ubiquitin ligase complex. This binding event alters the substrate specificity of the ligase, leading to the recruitment of novel proteins ("neosubstrates") for ubiquitination and subsequent degradation by the proteasome. In the case of lenalidomide, the key neosubstrates are the lymphoid transcription factors IKZF1 and IKZF3, the degradation of which is central to its anti-myeloma activity.

3.1. Potential Signaling Pathway Diagram

Caption: Hypothesized mechanism of action via CRL4^CRBN^ E3 ligase modulation.

Applications in Research and Drug Development

Given its hypothesized mechanism, this compound serves as a valuable tool for scientific investigation and a potential scaffold for therapeutic development.

-

Chemical Probe: It can be used as a research tool to study the biology of the CRBN E3 ligase complex. Researchers can use it to identify new neosubstrates and elucidate downstream cellular pathways affected by their degradation.

-

Scaffold for Drug Discovery: The indazole moiety offers a versatile point for chemical modification. Derivatives can be synthesized to optimize binding affinity for CRBN, alter neosubstrate specificity, or improve pharmacokinetic properties. This is a key strategy in the development of next-generation molecular glues and targeted protein degraders (PROTACs).

-

Therapeutic Potential: While many isoindole-1,3-dione derivatives have been explored for anticancer, anti-inflammatory, and analgesic properties, the specific combination with the indazole core warrants investigation in hematological malignancies, autoimmune diseases, and other conditions where protein degradation is a viable therapeutic strategy[4][5][6].

Conclusion

This compound is a well-defined chemical entity with a molecular weight of 263.25 g/mol . Its synthesis is straightforward, relying on established chemical principles. The true value of this compound lies in its structural similarity to potent immunomodulatory drugs, positioning it as a compelling subject for research into the mechanism of molecular glues and as a foundational scaffold for the design of novel protein degraders. This guide provides the core technical information required for researchers to synthesize, characterize, and strategically deploy this compound in their scientific endeavors.

References

-

P&S Chemicals. Product information, this compound. [Link]

-

ResearchGate. Synthesis, Characterization, and Biological Evaluation of Some Isoindole-1,3-(2H) Dione Derivatives. [Link]

-

Trukhanova, Y.A., et al. (2022). Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics. Chemistry Proceedings, 8(1), 99. [Link]

-

National Institutes of Health. Evaluation of In Vivo Biological Activity Profiles of Isoindole-1,3-dione Derivatives: Cytotoxicity, Toxicology, and Histopathology Studies. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. pschemicals.com [pschemicals.com]

- 3. 1H-Isoindole-1,3(2H)-dione, 2-(1H-indazol-3-yl)- [82575-23-3] | King-Pharm [king-pharm.com]

- 4. Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics | MDPI [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Evaluation of In Vivo Biological Activity Profiles of Isoindole-1,3-dione Derivatives: Cytotoxicity, Toxicology, and Histopathology Studies - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 2-(1H-Indazol-3-yl)-1H-isoindole-1,3(2H)-dione

Prepared by: Gemini, Senior Application Scientist

Executive Summary

This guide provides a comprehensive, technically-grounded protocol for the synthesis of 2-(1H-Indazol-3-yl)-1H-isoindole-1,3(2H)-dione, a molecule of significant interest in medicinal chemistry and drug development. The synthesis proceeds via a robust and efficient one-step condensation reaction between 3-aminoindazole and phthalic anhydride. This document elucidates the underlying reaction mechanism, offers a detailed, field-proven experimental protocol, and discusses critical parameters for success, including reaction monitoring, product purification, and characterization. The content is tailored for researchers, chemists, and professionals in the pharmaceutical sciences, providing the necessary insights to replicate and optimize this synthesis for research and development applications.

Introduction: Significance and Synthetic Strategy

The fusion of indazole and phthalimide moieties into a single molecular entity, this compound, creates a scaffold with considerable potential in drug discovery. The indazole core is a privileged structure found in numerous therapeutic agents, recognized for a wide spectrum of pharmacological activities, including anti-tumor and anti-inflammatory properties[1][2]. Similarly, the phthalimide group, famously associated with the drug thalidomide, is a versatile pharmacophore and a crucial synthetic intermediate in the Gabriel synthesis of primary amines[3][4]. The incorporation of the hydrophobic phthalimide moiety can also enhance the ability of compounds to traverse biological membranes, a desirable property in drug design[5].

The synthesis detailed herein is a classic imide formation, involving the N-acylation of a primary amine (3-aminoindazole) with a cyclic acid anhydride (phthalic anhydride). This method is favored for its operational simplicity, high atom economy, and generally high yields. The reaction is typically conducted by heating the two starting materials in a high-boiling polar solvent, which facilitates both the initial ring-opening and the subsequent dehydrative cyclization to form the stable imide ring.

Reaction Mechanism: From Amine and Anhydride to Imide

The formation of this compound is a two-stage process initiated by the nucleophilic attack of the exocyclic amino group of 3-aminoindazole onto one of the electrophilic carbonyl carbons of phthalic anhydride.

-

Nucleophilic Acyl Addition & Ring Opening: The primary amine of 3-aminoindazole acts as a nucleophile, attacking a carbonyl group of the phthalic anhydride. This leads to the cleavage of a carbon-oxygen bond in the anhydride ring, forming a tetrahedral intermediate which rapidly collapses to yield an N-substituted phthalamic acid derivative. This intermediate contains both a carboxylic acid and an amide functional group.

-

Intramolecular Cyclization & Dehydration: Under thermal conditions, typically at reflux, the newly formed carboxylic acid is activated. An intramolecular nucleophilic attack by the amide nitrogen onto the carboxylic acid's carbonyl carbon occurs. This is followed by the elimination of a molecule of water, a dehydration step that results in the formation of the thermodynamically stable five-membered imide ring. The use of glacial acetic acid as a solvent can also serve as a catalyst for this dehydration step[6][7].

Caption: Figure 1: Reaction Mechanism.

Detailed Experimental Protocol

This protocol outlines a reliable method for the synthesis of this compound. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Materials and Reagents

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| 3-Aminoindazole | C₇H₇N₃ | 133.15 | 1.33 g | 10.0 |

| Phthalic Anhydride | C₈H₄O₃ | 148.12 | 1.48 g | 10.0 |

| Glacial Acetic Acid | CH₃COOH | 60.05 | 25 mL | - |

| Deionized Water | H₂O | 18.02 | ~500 mL | - |

| Ethanol | C₂H₅OH | 46.07 | As needed | - |

Step-by-Step Procedure

-

Reaction Setup:

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-aminoindazole (1.33 g, 10.0 mmol) and phthalic anhydride (1.48 g, 10.0 mmol).

-

Add glacial acetic acid (25 mL) to the flask.

-

Scientist's Note: Glacial acetic acid is an excellent solvent for both reactants and facilitates the final dehydration step. Using an equimolar ratio of reactants ensures efficient conversion without the need to remove excess starting material later.

-

-

Reaction Execution:

-

Heat the mixture to reflux (approximately 118 °C) using a heating mantle.

-

Maintain the reflux with vigorous stirring for 3-5 hours.

-

Scientist's Note: The reaction progress should be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% Ethyl Acetate in Hexane). The disappearance of the 3-aminoindazole spot indicates reaction completion.

-

-

Product Isolation (Work-up):

-

After the reaction is complete, allow the mixture to cool slightly for 5-10 minutes.

-

While still hot, carefully and slowly pour the reaction mixture into a beaker containing 400-500 mL of crushed ice and water with constant stirring.

-

A solid precipitate will form.

-

Scientist's Note: Pouring the hot solution into ice water causes the organic product, which is insoluble in water, to crash out of the acidic solution, providing a simple and effective method of initial isolation.

-

-

Purification:

-

Collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the solid liberally with deionized water to remove any residual acetic acid.

-

Allow the solid to air-dry on the filter paper.

-

Recrystallize the crude product from hot ethanol to obtain the purified this compound as a solid.

-

Scientist's Note: Recrystallization is a critical step for removing any unreacted starting materials or side products, yielding a product of high purity suitable for further use and analysis.

-

-

Drying and Characterization:

-

Dry the purified crystals in a vacuum oven at 50-60 °C to a constant weight.

-

Determine the final yield and characterize the product using melting point, FT-IR, ¹H NMR, and Mass Spectrometry.

-

Caption: Figure 2: Experimental Workflow.

Product Characterization and Data

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

| Parameter | Expected Value / Observation |

| Molecular Formula | C₁₅H₉N₃O₂ |

| Molecular Weight | 263.25 g/mol [8] |

| Appearance | White to off-white solid |

| FT-IR (cm⁻¹) | Disappearance of N-H stretches from primary amine (~3300-3400 cm⁻¹). Appearance of asymmetric and symmetric imide C=O stretches (~1775 and 1715 cm⁻¹). N-H stretch from indazole ring (~3100-3300 cm⁻¹). |

| ¹H NMR (DMSO-d₆) | Aromatic protons from the phthalimide and indazole rings (multiplets, ~7.2-8.2 ppm). A broad singlet for the indazole N-H proton (>13 ppm). |

| Mass Spec (ESI+) | Calculated for C₁₅H₉N₃O₂: 263.07. Found: m/z = 264.07 [M+H]⁺. |

Field Insights and Troubleshooting

-

Low Yield: If the yield is lower than expected, ensure the reaction has gone to completion using TLC. Incomplete reactions may benefit from an extended reflux time (up to 8 hours). Ensure that the phthalic anhydride used is dry, as it can hydrolyze to phthalic acid over time, which is less reactive[3].

-

Purification Challenges: If the product does not readily crystallize from ethanol, it may be necessary to try alternative solvents such as isopropanol or an ethyl acetate/hexane mixture. If significant impurities persist, column chromatography on silica gel can be employed as a more rigorous purification method.

-

Incomplete Cyclization: In some cases, the phthalamic acid intermediate may be isolated if the dehydration step is incomplete. This can be identified by the presence of a carboxylic acid peak in the IR spectrum (~2500-3300 cm⁻¹, broad) and the absence of the second imide carbonyl stretch. If this occurs, the intermediate can be re-subjected to the reflux conditions in glacial acetic acid to drive the reaction to completion.

Conclusion

The synthesis of this compound from 3-aminoindazole and phthalic anhydride is a straightforward and highly effective transformation. The procedure, leveraging a simple thermal condensation in glacial acetic acid, provides reliable access to this valuable heterocyclic scaffold. By understanding the core mechanism and adhering to the detailed protocol and purification techniques outlined in this guide, researchers can confidently produce high-purity material for applications in medicinal chemistry and broader synthetic programs.

References

-

Boddapati, S.N.M., et al. (2020). Copper Promoted Desulfurization and C-N Cross Coupling Reactions: Simple approach to the synthesis of substituted 2-Aminobenzoxazoles and 2,5-Disubstituted Tetrazole amines. Arabian Journal of Chemistry. Available at: [Link]

-

Gudipati, R., et al. (2022). Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. Molecules. Available at: [Link]

-

Hamak, K. F. (2014). Synthesis of Phthalimides via the reaction of phthalic anhydride with amines and evaluating of its biological and anti corrosion activity. International Journal of ChemTech Research. Available at: [Link]

-

Ingale YN*, Ugale RB. (2018). SYNTHESIS AND BIOLOGICAL EVALUATION OF ISOINDOLINE-1, 3- DIONE DERIVATIVES. International Journal of Pharmaceutical Drug Analysis. Available at: [Link]

-

Khan, I. U., et al. (2023). Synthesis of some N-phthalimide derivatives and Evaluation their Biological Activity. The Pharmaceutical and Chemical Journal. Available at: [Link]

- Shou, J. (1962). 3-Aminoindazole derivatives and process for preparation thereof. Google Patents (EP0049779A1).

-

Tan, S., et al. (2018). Synthesis and optical properties of some isoindole-1,3-dione compounds. Organic Communications. Available at: [Link]

-

Wikipedia. Phthalic anhydride. Available at: [Link]

-

Woźniak, M., et al. (2021). A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. Molecules. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. jocpr.com [jocpr.com]

- 3. Phthalic anhydride - Wikipedia [en.wikipedia.org]

- 4. A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 5. N-Substituted (Hexahydro)-1H-isoindole-1,3(2H)-dione Derivatives: New Insights into Synthesis and Characterization [mdpi.com]

- 6. sphinxsai.com [sphinxsai.com]

- 7. sphinxsai.com [sphinxsai.com]

- 8. scbt.com [scbt.com]

Spectroscopic Elucidation of 2-(1H-Indazol-3-yl)-1H-isoindole-1,3(2H)-dione: A Technical Guide

This technical guide provides a comprehensive analysis of the spectroscopic data for the heterocyclic compound 2-(1H-Indazol-3-yl)-1H-isoindole-1,3(2H)-dione. This molecule is of significant interest to researchers in medicinal chemistry and drug development due to the prevalence of the indazole and phthalimide scaffolds in pharmacologically active agents. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The synthesis and characterization of such novel derivatives are crucial for the development of new therapeutic agents.[1]

Molecular Structure and Spectroscopic Overview

The structure of this compound combines two key heterocyclic moieties: an indazole ring system and an isoindole-1,3(2H)-dione (phthalimide) group. The linkage between the 3-position of the indazole ring and the nitrogen atom of the phthalimide is the central feature of this molecule. Understanding the electronic and structural interplay between these two ring systems is paramount for interpreting its spectroscopic signature.

The following sections will present a detailed, albeit currently hypothetical, analysis of the expected spectroscopic data based on established principles and data from closely related structures. Due to the absence of a single, publicly available, comprehensive experimental dataset for this specific molecule, this guide will synthesize information from analogous compounds to provide a robust predictive framework. This approach is grounded in the well-understood spectroscopic behavior of the constituent functional groups and aromatic systems.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR are indispensable for confirming the connectivity and chemical environment of each atom.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is anticipated to be complex, with distinct signals for the aromatic protons of the indazole and phthalimide rings, as well as a characteristic signal for the N-H proton of the indazole. The predicted chemical shifts (δ) in a solvent like DMSO-d₆ are summarized in the table below. The choice of deuterated solvent is critical, as it can influence the position and exchangeability of the N-H proton.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| Indazole N-H | ~13.0 - 14.0 | broad singlet (br s) | Expected to be downfield and potentially broad due to quadrupole broadening and exchange. |

| Phthalimide Ar-H | ~7.8 - 8.0 | multiplet (m) | The four protons of the phthalimide ring will likely appear as a complex multiplet. |

| Indazole Ar-H | ~7.2 - 7.8 | multiplet (m) | The four protons of the indazole's benzene ring will exhibit complex splitting patterns. |

-

Causality of Experimental Choices: The use of DMSO-d₆ as a solvent is a strategic choice. Its ability to form hydrogen bonds will help in observing the otherwise elusive N-H proton of the indazole moiety. In a non-polar solvent like CDCl₃, this proton signal might be broader or exchange more rapidly with residual water.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide crucial information about the carbon skeleton of the molecule. Key signals will include the two carbonyl carbons of the phthalimide group and the aromatic carbons of both ring systems.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

| Phthalimide C=O | ~167 | Two distinct signals may not be resolved. |

| Indazole/Phthalimide Aromatic C | ~110 - 145 | A complex region with multiple signals. |

| Indazole C3 | ~140 - 150 | The carbon atom at the junction of the two ring systems. |

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by the characteristic vibrations of the carbonyl groups and the aromatic rings.

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

| N-H Stretch (Indazole) | 3300 - 3100 | Medium, broad |

| C-H Stretch (Aromatic) | 3100 - 3000 | Medium |

| C=O Stretch (Imide) | ~1775 (asymmetric), ~1715 (symmetric) | Strong |

| C=C Stretch (Aromatic) | 1600 - 1450 | Medium to Strong |

-

Expertise in Interpretation: The presence of two strong carbonyl absorption bands is a hallmark of the cyclic imide functionality of the phthalimide group. The asymmetric stretch typically appears at a higher wavenumber than the symmetric stretch. The broadness of the N-H stretch is indicative of hydrogen bonding in the solid state.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity.

Predicted Mass Spectral Data

For this compound (Molecular Formula: C₁₅H₉N₃O₂), the expected molecular weight is approximately 263.25 g/mol .

| Ion | Predicted m/z | Notes |

| [M]⁺ | 263 | Molecular ion peak. |

| [M - CO]⁺ | 235 | Loss of a carbonyl group. |

| [C₈H₄O₂N]⁺ | 148 | Fragment corresponding to the phthalimide moiety. |

| [C₇H₅N₂]⁺ | 117 | Fragment corresponding to the indazole moiety after cleavage of the N-N bond. |

-

Trustworthiness through Fragmentation Analysis: The predictable fragmentation pattern, involving the cleavage of the bond between the indazole and phthalimide moieties, serves as a self-validating system for the proposed structure. The observation of fragments corresponding to both heterocyclic systems would provide strong evidence for the correct molecular assembly.

Experimental Protocols

The following are generalized, step-by-step methodologies for acquiring the spectroscopic data discussed. These protocols are based on standard laboratory practices.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.

-

Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Tune and shim the instrument to ensure optimal resolution.

-

¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Set the spectral width to cover the expected range of chemical shifts (e.g., 0-15 ppm).

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required due to the lower natural abundance of ¹³C.

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs).

IR Spectroscopy Protocol

-

Sample Preparation: For solid samples, use the Attenuated Total Reflectance (ATR) technique by placing a small amount of the powder directly on the ATR crystal. Alternatively, prepare a KBr pellet.

-

Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Collect the spectrum over the mid-IR range (e.g., 4000-400 cm⁻¹).

-

Data Processing: Perform a background subtraction to remove atmospheric contributions.

Mass Spectrometry Protocol

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Ionization Method: Use a soft ionization technique such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) to minimize fragmentation and clearly observe the molecular ion.

-

Mass Analysis: Use a high-resolution mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap) to obtain accurate mass measurements.

-

Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

Logical Framework for Structural Confirmation

The process of confirming the structure of this compound relies on the logical integration of data from all three spectroscopic techniques.

Caption: Workflow for structural confirmation of the target molecule.

Conclusion

The spectroscopic characterization of this compound is a critical step in its development for potential therapeutic applications. While a complete experimental dataset is not yet readily available in the public domain, this guide provides a robust, predictive framework based on the well-established spectroscopic principles of its constituent moieties. The presented data and protocols offer a solid foundation for researchers to synthesize, purify, and unequivocally confirm the structure of this promising compound. The convergence of NMR, IR, and MS data, as outlined in this guide, provides a self-validating system for ensuring the scientific integrity of its structural assignment.

References

-

A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. PubMed Central. Available at: [Link]

Sources

Solubility Profile of 2-(1H-Indazol-3-yl)-1H-isoindole-1,3(2H)-dione in Organic Solvents

An In-Depth Technical Guide

Abstract

The isoindole-1,3-dione scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] The solubility of any new derivative in this class, such as 2-(1H-Indazol-3-yl)-1H-isoindole-1,3(2H)-dione, is a critical physicochemical parameter that dictates its potential for further development in drug discovery and material science. Poor solubility can hinder formulation, bioavailability, and the execution of various in vitro and in vivo studies. This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, predict, and experimentally determine the solubility of this compound in a range of common organic solvents. We will delve into the theoretical underpinnings of solubility, present a systematic approach to solvent selection, and provide a detailed, field-proven protocol for quantitative solubility determination.

Introduction to this compound

This compound is a heterocyclic compound incorporating both an indazole and an isoindole-1,3-dione moiety. The latter, also known as a phthalimide group, is a well-established pharmacophore found in drugs with diverse therapeutic applications, including anti-inflammatory, immunomodulatory, and anti-cancer agents.[2][3][4] The indazole ring system is also a common feature in many biologically active molecules.

Chemical Structure and Properties:

The structure combines a planar, aromatic phthalimide group with a fused bicyclic indazole system. The presence of multiple nitrogen and oxygen atoms suggests the potential for hydrogen bonding, while the aromatic rings contribute to its rigidity and potential for π-π stacking interactions. Understanding the interplay of these structural features is key to predicting its solubility behavior.

Theoretical Principles of Solubility

The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like." This means that a solute will dissolve best in a solvent that has a similar polarity. The overall process of dissolution can be broken down into three energetic steps:

-

Breaking Solute-Solute Interactions: Energy is required to overcome the intermolecular forces holding the crystal lattice together. For this compound, these are likely strong π-π stacking interactions and hydrogen bonds.

-

Breaking Solvent-Solvent Interactions: Energy is needed to create a cavity in the solvent for the solute molecule.

-

Formation of Solute-Solvent Interactions: Energy is released when new intermolecular forces are established between the solute and solvent molecules.

Dissolution is favorable when the energy released in step 3 is comparable to or greater than the energy required for steps 1 and 2.

Structural Analysis and Solubility Prediction:

-

Polarity: The molecule possesses both polar and non-polar regions. The dione group (-C=O) and the N-H groups of the indazole and isoindole moieties are polar and capable of acting as hydrogen bond donors and acceptors. The fused aromatic rings are non-polar. This amphiphilic nature suggests that the compound may have moderate solubility in a range of solvents.

-

Hydrogen Bonding: The presence of a hydrogen bond donor (N-H on the indazole) and multiple acceptors (the carbonyl oxygens and the nitrogen atoms) indicates that solvents capable of hydrogen bonding (e.g., alcohols, acetic acid) may be effective.

-

Dipole Moment: The asymmetrical distribution of electronegative oxygen and nitrogen atoms will create a significant molecular dipole moment, favoring dissolution in polar solvents, both protic and aprotic.

Based on this analysis, we can hypothesize that polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) will be excellent solvents due to their ability to accept hydrogen bonds and their high polarity. Polar protic solvents like ethanol and methanol may also be effective. Non-polar solvents like hexane are unlikely to be good solvents for this compound.

Experimental Determination of Solubility: A Standardized Protocol

The following section outlines a robust and reproducible method for determining the equilibrium solubility of this compound. The shake-flask method is a gold-standard technique for this purpose.

Materials and Equipment

-

This compound (purity >95%)[7]

-

Analytical balance (4-decimal place)

-

A panel of organic solvents (AR grade or higher)[8]

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Calibrated pipettes

-

HPLC or UV-Vis spectrophotometer for quantification

-

Volumetric flasks

Workflow for Solubility Assessment

The overall workflow can be visualized as follows:

Caption: Workflow for equilibrium solubility determination.

Step-by-Step Experimental Protocol

-

Preparation of the Test System:

-

Add an excess amount of this compound (e.g., 5-10 mg) to a series of appropriately labeled glass vials. The key is to ensure that a visible amount of solid remains undissolved at the end of the experiment.

-

Accurately pipette a fixed volume (e.g., 1.0 mL) of each selected organic solvent into the corresponding vial.

-

-

Equilibration:

-

Securely cap the vials.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitate for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typically adequate. It is advisable to perform a time-point study (e.g., sampling at 24, 48, and 72 hours) for the first determination to confirm that equilibrium has been reached.

-

-

Phase Separation:

-

After equilibration, visually inspect the vials to confirm the presence of undissolved solid.

-

Centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the excess solid.

-

-

Sample Preparation for Analysis:

-

Carefully withdraw an aliquot of the clear supernatant without disturbing the solid pellet.

-

Perform a precise serial dilution of the supernatant with an appropriate solvent (often the mobile phase for HPLC or the same solvent for UV-Vis) to bring the concentration within the linear range of the analytical method.

-

-

Quantification:

-

Prepare a standard curve of the compound with known concentrations.

-

Analyze the diluted samples using a validated HPLC or UV-Vis spectrophotometric method to determine the concentration of the dissolved compound.

-

-

Calculation:

-

Calculate the solubility using the following formula: Solubility (mg/mL) = Measured Concentration (mg/mL) × Dilution Factor

-

Data Presentation and Interpretation

The results of the solubility screening should be summarized in a clear and concise table. This allows for easy comparison of the compound's solubility across different solvents.

Table 1: Solubility of this compound in Various Organic Solvents at 25 °C.

| Solvent | Polarity Index | Solvent Type | Qualitative Solubility (Visual) | Quantitative Solubility (mg/mL) |

| Hexane | 0.1 | Non-polar | Insoluble | < 0.1 |

| Toluene | 2.4 | Non-polar Aromatic | e.g., Sparingly Soluble | e.g., 0.5 |

| Dichloromethane (DCM) | 3.1 | Polar Aprotic | e.g., Soluble | e.g., 5.2 |

| Tetrahydrofuran (THF) | 4.0 | Polar Aprotic | e.g., Soluble | e.g., 10.8 |

| Ethyl Acetate | 4.4 | Polar Aprotic | e.g., Sparingly Soluble | e.g., 1.5 |

| Acetonitrile | 5.8 | Polar Aprotic | e.g., Soluble | e.g., 8.9 |

| Ethanol (95%) | 4.3 | Polar Protic | e.g., Soluble | e.g., 7.1 |

| N,N-Dimethylformamide (DMF) | 6.4 | Polar Aprotic | e.g., Freely Soluble | e.g., > 50 |

| Dimethyl Sulfoxide (DMSO) | 7.2 | Polar Aprotic | e.g., Freely Soluble | e.g., > 100 |

Note: The values in italics are hypothetical examples for illustrative purposes. Researchers should populate this table with their experimental data.

Interpretation: The quantitative data will allow for the rational selection of solvents for various applications. For instance, high solubility in a volatile solvent like DCM might be ideal for purification by chromatography, while high solubility in DMSO is advantageous for preparing stock solutions for biological screening assays.

Conclusion

Determining the solubility of this compound is a foundational step in its journey from a synthesized molecule to a potential tool in research or drug development. A systematic approach, combining theoretical prediction with robust experimental validation, is paramount. This guide provides the necessary framework for any researcher to confidently and accurately characterize this critical physicochemical property. The insights gained from such studies will enable informed decisions in downstream applications, including reaction chemistry, purification, formulation, and biological testing, ultimately accelerating the pace of scientific discovery.

References

-

A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. (n.d.). MDPI. [Link]

-

1H-Isoindole-1,3(2H)-dione, 2-(2,6-dioxo-3-piperidinyl)-4-fluoro-. (n.d.). PubChem. [Link]

-

Chemical Properties of 1H-Isoindole-1,3(2H)-dione, 2-methyl- (CAS 550-44-7). (n.d.). Cheméo. [Link]

-

A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. (2022). PubMed Central. [Link]

-

Synthesis, Characterization, and Biological Evaluation of Some Isoindole-1,3-(2H) Dione Derivatives. (2023). ResearchGate. [Link]

-

N-Substituted (Hexahydro)-1H-isoindole-1,3(2H)-dione Derivatives: New Insights into Synthesis and Characterization. (2023). MDPI. [Link]

-

Synthesis and optical properties of some isoindole-1,3-dione compounds. (n.d.). ACG Publications. [Link]

-

Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. (n.d.). MDPI. [Link]

-

Study on the Solubility Characteristics of Some Quinazoline Derivatives and Thermodynamic Study in Different Organic Solvents. (n.d.). CIBTech. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. scbt.com [scbt.com]

- 6. 1H-Isoindole-1,3(2H)-dione, 2-(1H-indazol-3-yl)- [82575-23-3] | King-Pharm [king-pharm.com]

- 7. 2-(1H-indazol-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione | 82575-23-3 [sigmaaldrich.com]

- 8. cibtech.org [cibtech.org]

An In-depth Technical Guide to the Purity Analysis of 2-(1H-Indazol-3-yl)-1H-isoindole-1,3(2H)-dione

Foreword: The Imperative of Purity in Pharmaceutical Development

In the landscape of drug development, the active pharmaceutical ingredient (API) is the cornerstone of a therapeutic product. Its purity is not merely a quality metric but a critical determinant of safety and efficacy. Impurities, which are any components other than the defined chemical entity, can arise from the manufacturing process, degradation, or storage and may pose significant health risks, even in trace amounts.[1] Consequently, regulatory bodies worldwide, under the umbrella of the International Council for Harmonisation (ICH), have established stringent guidelines to control and monitor impurities in new drug substances.[1][2][3]

This guide provides a comprehensive framework for the purity analysis of 2-(1H-Indazol-3-yl)-1H-isoindole-1,3(2H)-dione , a heterocyclic compound with a molecular structure indicative of potential pharmacological activity. As researchers and drug developers, a robust and validated analytical strategy is paramount to ensure the integrity of this molecule from early-stage research through to clinical application. This document is designed to serve as a practical, in-depth resource, blending established analytical principles with field-proven insights to construct a self-validating system for purity assessment.

| Compound Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 82575-23-3[4][5] |

| Molecular Formula | C₁₅H₉N₃O₂[6] |

| Molecular Weight | 263.25 g/mol [6] |

| Physical Form | Solid[4] |

Strategic Approach to Purity Analysis: A Multi-Technique Paradigm

A single analytical method is insufficient to declare a drug substance as "pure." A holistic purity profile is constructed by employing an orthogonal array of analytical techniques, each providing a unique piece of the puzzle. For a molecule like this compound, which possesses aromatic chromophores, multiple nitrogen atoms, and potential for tautomerism, a combination of chromatographic and spectroscopic methods is essential.

Our strategy is built upon a logical workflow that moves from quantification of the main component and its organic impurities to the assessment of residual solvents, water content, and inorganic contaminants.

Caption: High-level workflow for comprehensive API purity assessment.

The Workhorse of Purity: High-Performance Liquid Chromatography (HPLC)

For non-volatile, UV-active molecules like our target compound, reversed-phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the primary technique for determining assay (potency) and quantifying related organic impurities. The method's ability to separate compounds with subtle structural differences makes it indispensable.

Causality in Method Development

The choice of HPLC parameters is a deliberate process rooted in the physicochemical properties of the analyte.

-

Stationary Phase: A C18 (octadecylsilyl) column is the logical first choice. Its nonpolar nature provides strong hydrophobic interactions with the aromatic rings of the indazole and isoindole moieties, ensuring good retention.

-

Mobile Phase: A gradient of a weak acid in water (e.g., formic or phosphoric acid) and an organic modifier (acetonitrile or methanol) is employed. The acid suppresses the ionization of any basic nitrogens, leading to sharper, more symmetrical peaks. Acetonitrile is often preferred for its lower viscosity and UV cutoff. A gradient elution, where the organic solvent concentration is increased over time, is crucial for eluting highly retained impurities while ensuring good resolution of early-eluting ones.

-

Detection: The extensive conjugation in the molecule guarantees strong UV absorbance. A photodiode array (PDA) detector is superior to a single-wavelength detector as it provides spectral data for each peak, which aids in peak tracking and purity assessment. An analysis wavelength around 254 nm is a common starting point for aromatic systems.

Protocol: HPLC Assay and Related Substances

This protocol is designed as a self-validating system by incorporating rigorous system suitability tests (SST).

Step 1: Reagent and Sample Preparation

-

Mobile Phase A: Prepare 0.1% (v/v) formic acid in HPLC-grade water. Filter through a 0.22 µm membrane filter.

-

Mobile Phase B: HPLC-grade acetonitrile.

-

Diluent: Prepare a 50:50 (v/v) mixture of acetonitrile and water.

-

Standard Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

-

Sample Solution (1.0 mg/mL): Prepare in the same manner as the Standard Solution using the API batch to be tested.

Step 2: Chromatographic Conditions

| Parameter | Condition | Rationale |

| Column | C18, 250 mm x 4.6 mm, 5 µm | Standard length for high-resolution separation. |

| Flow Rate | 1.0 mL/min | Balances analysis time with column efficiency. |

| Column Temperature | 30 °C | Ensures reproducible retention times. |

| Injection Volume | 10 µL | A small volume to prevent peak distortion. |

| Detection | PDA at 254 nm | Good absorbance wavelength for the aromatic system. |

| Gradient Program | Time (min) | %B (Acetonitrile) |

| 0.0 | 20 | |

| 25.0 | 90 | |

| 30.0 | 90 | |

| 30.1 | 20 | |

| 35.0 | 20 |

Step 3: System Suitability Testing (SST)

-

Inject the diluent (blank) to ensure no system peaks interfere.

-

Make five replicate injections of the Standard Solution.

-

Acceptance Criteria:

-

Tailing Factor (Asymmetry): ≤ 1.5 (Ensures symmetrical peaks).

-

Theoretical Plates (N): ≥ 5000 (Indicates column efficiency).

-

Relative Standard Deviation (%RSD) of Peak Area: ≤ 1.0% (Demonstrates system precision).

-

Step 4: Analysis and Calculation

-

Inject the Sample Solution in duplicate.

-

Identify the main peak corresponding to the reference standard.

-

Calculate the area percent of each impurity relative to the total peak area.

-

Assay Calculation: Assay (%) = (Area_Sample / Area_Standard) × (Conc_Standard / Conc_Sample) × Purity_Standard

Impurity Identification and Profiling

Regulatory guidelines mandate the identification and qualification of impurities that exceed specific thresholds.[2][7]

| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |

| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg TDI | 0.15% or 1.0 mg TDI |

| > 2 g/day | 0.03% | 0.05% | 0.05% |

| TDI: Total Daily Intake. Data sourced from ICH Q3A(R2) guidelines.[7] |

Unveiling Impurity Structures: LC-MS and NMR

When an impurity peak in the HPLC chromatogram exceeds the identification threshold, its structure must be determined.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): By coupling the HPLC system to a mass spectrometer, we can obtain the molecular weight of the eluting impurity. High-resolution mass spectrometry (HRMS) can provide a molecular formula, which is a critical first step in structural elucidation.[8]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the gold standard for structural confirmation.[9][10][11] For the parent compound, ¹H and ¹³C NMR spectra confirm the connectivity of atoms. If an impurity can be isolated via preparative HPLC, its NMR spectrum can be used to definitively determine its structure.

Anticipating Potential Impurities

A robust analysis anticipates the likely process-related impurities based on the synthetic route. A common synthesis involves the condensation of 3-aminoindazole and phthalic anhydride.

Caption: Synthetic pathway and potential sources of process-related impurities.

Based on this, potential impurities to monitor include:

-

Starting Materials: Unreacted 3-aminoindazole or phthalic anhydride.

-

Intermediates: Partially reacted intermediates.

-

Isomers: Positional isomers if the reaction is not perfectly regioselective.

-

Degradation Products: Hydrolysis of the imide bond to form the corresponding dicarboxylic acid could occur if the API is exposed to moisture.

Assessing Non-Organic Impurities: Water and Solvents

Water Content: Karl Fischer Titration

Water is not a typical organic impurity but can significantly affect the API's stability and apparent potency. Volumetric or coulometric Karl Fischer titration is the definitive method for quantifying water content.

Protocol: Volumetric Karl Fischer Titration

-

System Standardization: Titrate a known amount of water standard to determine the titrant factor.

-

Sample Analysis: Accurately weigh a suitable amount of the API (typically 50-100 mg) into the titration vessel containing a solvent like anhydrous methanol.

-

Titration: Titrate with the Karl Fischer reagent until the endpoint is reached.

-

Calculation: The water content is calculated based on the volume of titrant consumed and the weight of the sample.

Residual Solvents: Headspace Gas Chromatography (GC)

Solvents used in the final purification steps of the API can remain in the final product. ICH Q3C provides strict limits for these solvents based on their toxicity.[1][2] Headspace Gas Chromatography with a Flame Ionization Detector (HS-GC-FID) is the standard technique for this analysis.

Protocol: HS-GC-FID for Residual Solvents

-

Sample Preparation: Accurately weigh the API into a headspace vial and dissolve in a suitable high-boiling solvent (e.g., DMSO, DMF).

-

Incubation: The vial is heated in the headspace autosampler to allow volatile solvents to partition into the gas phase.

-

Injection & Separation: A sample of the headspace gas is injected into the GC, where solvents are separated on a capillary column (e.g., G43).

-

Quantification: The peak area of each solvent is compared to that of a reference standard to determine its concentration in the API.

Conclusion

The purity analysis of this compound is a multifaceted process that underpins its potential development as a safe and effective therapeutic agent. A scientifically sound strategy relies not on a single measurement but on the convergence of evidence from orthogonal analytical techniques. By implementing robust, validated methods such as HPLC for organic impurities, GC for residual solvents, and Karl Fischer for water content, and by leveraging powerful tools like MS and NMR for structural elucidation, researchers can build a comprehensive purity profile. This rigorous, data-driven approach is the bedrock of scientific integrity and is essential for navigating the complex regulatory landscape of pharmaceutical development.

References

- AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3.

- Medicines Control Agency, The Gambia. (2025, January 17). Guideline for Impurities in New Active Pharmaceutical Ingredient.

- International Journal of Pharmaceutical Investigation. (n.d.). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines.

- gmp-compliance.org. (n.d.). FDA Guidance for Industry: Q3B(R) Impurities in New Drug Products.

- European Medicines Agency. (n.d.). Quality: impurities.

- (n.d.). GENERAL HPLC METHODS.

- Google Patents. (n.d.). CN119000907A - Detection method of indazole derivatives.

-

ACG Publications. (2018). Synthesis and optical properties of some isoindole-1,3-dione compounds. Retrieved from [Link]

-

MDPI. (n.d.). A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. Retrieved from [Link]

-

ResearchGate. (n.d.). The synthesis of the new 1H-isoindole-1,3(2H)-dione derivatives 1a and 1b. Retrieved from [Link]

-

Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]

-

SIELC Technologies. (n.d.). Separation of 1H-Isoindole-1,3(2H)-dione, 4,5,6,7-tetrachloro-2-tricyclo[3.3.1.13,7]dec-2-yl- on Newcrom R1 HPLC column. Retrieved from [Link]

- (n.d.). HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES с ANTIFUNGAL COMPOUNDS.

-

SIELC Technologies. (n.d.). Separation of 1H-Isoindole-1,3(2H)-dione, 4-nitro- on Newcrom R1 HPLC column. Retrieved from [Link]

-

PubMed Central. (n.d.). A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. Retrieved from [Link]

-

MDPI. (2023, May 25). N-Substituted (Hexahydro)-1H-isoindole-1,3(2H)-dione Derivatives: New Insights into Synthesis and Characterization. Retrieved from [Link]

-

RSC Publishing. (2021, April 27). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Retrieved from [Link]

-

PubMed Central. (2024, April 23). Synthesis molecular docking and DFT studies on novel indazole derivatives. Retrieved from [Link]

- (n.d.). Spectroscopic and analytical data for isoindolinone derivatives 1 Electronic Supplementary Material (ESI) for New Journal of Che.

-

PubChem. (n.d.). 1H-Isoindole-1,3(2H)-dione, 2-(2,6-dioxo-3-piperidinyl)-4-fluoro-. Retrieved from [Link]

-

NIST WebBook. (n.d.). 1H-Isoindole-1,3(2H)-dione, 2-(2-hydroxyethyl)-. Retrieved from [Link]

-

Der Pharma Chemica. (n.d.). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Retrieved from [Link]

-

PubMed Central. (n.d.). Design, Synthesis and Anticandidal Evaluation of Indazole and Pyrazole Derivatives. Retrieved from [Link]

-

University of Notre Dame. (2018, July 30). HPLC METHODOLOGY MANUAL. Retrieved from [Link]

-

ResearchGate. (2023, July 18). Synthesis, Characterization, and Biological Evaluation of Some Isoindole-1,3-(2H) Dione Derivatives. Retrieved from [Link]

-

National Institutes of Health. (2021, July 18). A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. Retrieved from [Link]